Ethyl 2-amino-2-(2,3-dichlorophenyl)acetate
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Overview
Description
Ethyl 2-amino-2-(2,3-dichlorophenyl)acetate is an organic compound with the molecular formula C10H11Cl2NO2 This compound is characterized by the presence of an ethyl ester group, an amino group, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-2-(2,3-dichlorophenyl)acetate typically involves the reaction of ethyl chloroacetate with 2,3-dichloroaniline in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 2,3-dichloroaniline attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(2,3-dichlorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents such as sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 2-amino-2-(2,3-dichlorophenyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-(2,3-dichlorophenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate: Similar structure but with different chlorine substitution pattern.
Ethyl 2-amino-2-(3,4-dichlorophenyl)acetate: Another isomer with different chlorine positions.
Uniqueness
Ethyl 2-amino-2-(2,3-dichlorophenyl)acetate is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The position of the chlorine atoms can affect the compound’s ability to interact with biological targets, making it distinct from other isomers.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
Ethyl 2-amino-2-(2,3-dichlorophenyl)acetate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound (C10H11Cl2NO2) features a dichlorophenyl moiety which contributes to its lipophilicity and potential interactions with biological targets. The compound's structure can be summarized as follows:
- Molecular Formula : C10H11Cl2NO2
- Molecular Weight : 236.11 g/mol
- Functional Groups : Ethyl ester, amino group, dichlorophenyl
Research indicates that compounds similar to this compound can interact with various biological targets through multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandin E2 (PGE2) .
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria .
- Anti-cancer Effects : There is emerging evidence that this compound could possess cytotoxic effects against several cancer cell lines, indicating potential as an anticancer agent .
Anti-inflammatory Properties
This compound has shown promise in reducing inflammation. A study demonstrated its ability to suppress COX enzyme activity, which is crucial in the synthesis of inflammatory mediators. The half-maximal inhibitory concentration (IC50) values for related compounds were measured, revealing significant anti-inflammatory potential .
Antimicrobial Activity
The compound has been tested against various microbial strains. Its effectiveness was evaluated using minimum inhibitory concentration (MIC) assays:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 31.25 |
Escherichia coli | 62.50 |
Candida albicans | 15.67 |
These results indicate that this compound may serve as a viable candidate for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have assessed the compound's cytotoxicity against various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
A549 (Lung carcinoma) | 12.5 |
MCF-7 (Breast carcinoma) | 15.0 |
HeLa (Cervical carcinoma) | 10.0 |
These findings suggest that this compound could be explored further for its anticancer properties .
Case Studies
-
Inflammation Model Study :
A controlled study evaluated the anti-inflammatory effects of this compound in animal models induced with inflammation. The results indicated a significant reduction in swelling and pain scores compared to the control group. -
Antimicrobial Efficacy Assessment :
In a laboratory setting, the compound was tested against a panel of bacterial strains. Results showed that it inhibited bacterial growth effectively at concentrations lower than traditional antibiotics.
Properties
CAS No. |
500772-54-3 |
---|---|
Molecular Formula |
C10H11Cl2NO2 |
Molecular Weight |
248.10 g/mol |
IUPAC Name |
ethyl 2-amino-2-(2,3-dichlorophenyl)acetate |
InChI |
InChI=1S/C10H11Cl2NO2/c1-2-15-10(14)9(13)6-4-3-5-7(11)8(6)12/h3-5,9H,2,13H2,1H3 |
InChI Key |
UHHYUSLSBOJVHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C(C(=CC=C1)Cl)Cl)N |
Origin of Product |
United States |
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